molecular formula C12H17N3 B10804363 N-(pyridin-4-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

N-(pyridin-4-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No.: B10804363
M. Wt: 203.28 g/mol
InChI Key: YRQLVMQRQVGBPD-UHFFFAOYSA-N
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Description

Chemical Structure: N-(pyridin-4-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine (CAS: 34608-45-2) is a seven-membered azepine ring derivative substituted with a pyridin-4-ylmethyl group at the amine position.

Applications: Pyridinylmethyl-substituted amines are common in medicinal chemistry due to their ability to target kinases and receptors.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C12H17N3/c1-2-4-12(14-7-3-1)15-10-11-5-8-13-9-6-11/h5-6,8-9H,1-4,7,10H2,(H,14,15)

InChI Key

YRQLVMQRQVGBPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NCC2=CC=NC=C2

Origin of Product

United States

Biological Activity

N-(pyridin-4-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 34608-45-2

Research indicates that this compound exhibits various biological activities primarily through interactions with neurotransmitter systems and other molecular targets.

  • Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction suggests potential applications in treating neuropsychiatric disorders.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains using disk diffusion methods, demonstrating significant inhibition zones compared to control agents .
  • Cytotoxic Effects : Cytotoxicity assays have revealed that this compound can induce cell death in specific cancer cell lines. These findings suggest a potential role in cancer therapeutics .

Biological Activity Data Table

Biological ActivityAssessed MethodologyResultsReference
AntimicrobialDisk diffusion methodSignificant inhibition against E. coli and S. aureus
CytotoxicityMTT assay on cancer cell linesIC50 values ranging from 10 µM to 50 µM
Neurotransmitter InteractionBinding affinity studiesModerate affinity for serotonin receptors

Case Studies and Research Findings

  • Neuropsychiatric Disorders : A study focused on the compound's effects on animal models of anxiety and depression found that it exhibited anxiolytic-like effects at certain dosages. Behavioral tests indicated improved performance in elevated plus maze and forced swim tests .
  • Antimicrobial Evaluation : In a comprehensive evaluation of several derivatives of tetrahydroazepine compounds, this compound was highlighted for its superior activity against resistant bacterial strains .
  • Cancer Research : A recent publication explored the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound triggers apoptosis through mitochondrial pathways, suggesting its potential as a lead candidate for further development in oncology .

Scientific Research Applications

Medicinal Chemistry

N-(pyridin-4-ylmethyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine has been studied for its potential as a lead compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of 3,4,5,6-tetrahydro-2H-azepin have shown promising antimicrobial properties. In vitro studies have demonstrated that certain analogs exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that these compounds can inhibit bacterial growth effectively at low concentrations .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Its structural similarity to known neurotransmitter modulators positions it as a potential candidate for treating neurological disorders. Preliminary studies have shown that it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the pyridine and azepine moieties can lead to enhanced biological activity or reduced toxicity.

Chemical Modifications

Research has focused on various chemical modifications to improve the efficacy and selectivity of the compound. For instance:

  • Substituting different groups on the pyridine ring has been shown to enhance antimicrobial activity.
  • Alterations in the azepine structure can modify the binding affinity to specific receptors in the central nervous system .

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and bacterial enzymes .

Neuroprotective Agents

Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could potentially mitigate neuronal cell death through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria with low MIC values
NeuropharmacologyPotential modulation of neurotransmitter systems; effects on mood regulation
Structure ModificationsEnhancements in activity through chemical modifications on pyridine and azepine rings

Comparison with Similar Compounds

Structural Analogues in the Azepine Family

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight CAS Number Notable Features
Target Compound Pyridin-4-ylmethyl 217.3 g/mol 34608-45-2 Aromatic substituent enhances solubility and binding affinity
N-Dodecyl-N-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine Dodecyl, methyl 310.5 g/mol 27800-11-9 Lipophilic substituents may limit bioavailability
N-(4-Propylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine 4-Propylphenyl 258.4 g/mol 1508146-82-4 Bulky aryl group could hinder target engagement
3,4,5,6-Tetrahydro-2H-azepin-7-amine hydrochloride None (parent amine) 148.6 g/mol 54661-57-3 Parent compound; often used as a synthetic intermediate
Key Observations:
  • Substituent Effects : The pyridin-4-ylmethyl group in the target compound balances lipophilicity and polarity, improving water solubility compared to the highly lipophilic dodecyl chain in CAS 27800-11-9 .
  • Bioactivity Potential: Unlike the unmodified parent amine (CAS 54661-57-3), the pyridinylmethyl substitution may enable interactions with kinase ATP-binding pockets, similar to Motesanib’s mechanism .

Heterocyclic Analogues with Therapeutic Relevance

Table 2: Comparison with Non-Azepine Heterocycles
Compound Name Core Structure Key Substituents Therapeutic Use
Target Compound 3,4,5,6-Tetrahydro-2H-azepine Pyridin-4-ylmethyl Hypothesized kinase inhibition
Motesanib (CAS 453562-69-1) Pyridine carboxamide Pyridin-4-ylmethyl, indole derivative Antiangiogenic (VEGFR/PDGFR inhibition)
5,6-Dimethyl-N-(6-methylpyridin-2-yl)-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine Multiple pyridinyl groups Kinase inhibitor (structural analogy to imatinib)
Vatalanib (CAS 212141-54-3) Phthalazine Pyridin-4-ylmethyl, chlorophenyl Antitumor (VEGFR inhibition)
Key Observations:
  • Substituent Synergy : The pyridin-4-ylmethyl group is recurrent in kinase inhibitors (e.g., Motesanib, Vatalanib), suggesting its role in stabilizing ligand-receptor interactions via π-π stacking or hydrogen bonding .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt of the parent amine (CAS 54661-57-3) is commercially available (), indicating that the target compound’s pyridinylmethyl group may further enhance solubility compared to alkyl-substituted analogues .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (e.g., hydrogenation for amine reduction) and (e.g., nucleophilic substitution with tetrahydro-2H-pyran-4-amine) .

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